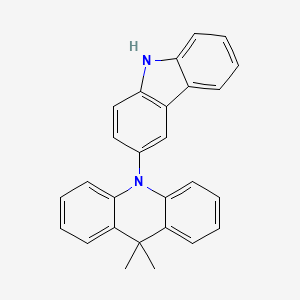
10-(9H-Carbazol-3-yl)-9,9-dimethyl-9,10-dihydroacridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(9H-Carbazol-3-yl)-9,9-dimethyl-9,10-dihydroacridine is a complex organic compound that combines the structural features of carbazole and acridine. Carbazole is known for its stability and photophysical properties, while acridine is recognized for its applications in dyes and pharmaceuticals. The fusion of these two moieties results in a compound with unique electronic and photophysical properties, making it of significant interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-(9H-Carbazol-3-yl)-9,9-dimethyl-9,10-dihydroacridine typically involves the following steps:
Formation of Carbazole Derivative: The initial step involves the synthesis of a carbazole derivative.
Aldehyde Formation: The carbazole derivative is then converted to an aldehyde.
Coupling with Acridine: The final step involves coupling the carbazole aldehyde with an acridine derivative under specific conditions to form the desired compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 10-(9H-Carbazol-3-yl)-9,9-dimethyl-9,10-dihydroacridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like manganese dioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the carbazole moiety, facilitated by reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Manganese dioxide in acetone at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in chloroform or chlorine in carbon tetrachloride.
Major Products:
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
10-(9H-Carbazol-3-yl)-9,9-dimethyl-9,10-dihydroacridine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 10-(9H-Carbazol-3-yl)-9,9-dimethyl-9,10-dihydroacridine is primarily based on its electronic and photophysical properties. The compound can interact with various molecular targets through:
Electron Transfer: Facilitates electron transfer processes due to its conjugated system.
Photophysical Interactions: Absorbs and emits light, making it useful in optoelectronic applications.
Molecular Binding: Can bind to specific molecular targets, influencing biological pathways and processes.
Comparison with Similar Compounds
9-Ethyl-9H-carbazole: Known for its stability and use in optoelectronic applications.
9,10-Dihydroacridine: Recognized for its applications in dyes and pharmaceuticals.
Uniqueness: 10-(9H-Carbazol-3-yl)-9,9-dimethyl-9,10-dihydroacridine stands out due to its combined properties of carbazole and acridine, offering enhanced photophysical properties and stability. This makes it particularly valuable in advanced scientific research and industrial applications.
Properties
Molecular Formula |
C27H22N2 |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
10-(9H-carbazol-3-yl)-9,9-dimethylacridine |
InChI |
InChI=1S/C27H22N2/c1-27(2)21-10-4-7-13-25(21)29(26-14-8-5-11-22(26)27)18-15-16-24-20(17-18)19-9-3-6-12-23(19)28-24/h3-17,28H,1-2H3 |
InChI Key |
FBGXYBICXJEIHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC5=C(C=C4)NC6=CC=CC=C65)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


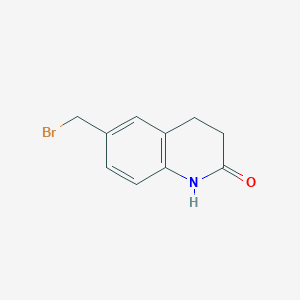
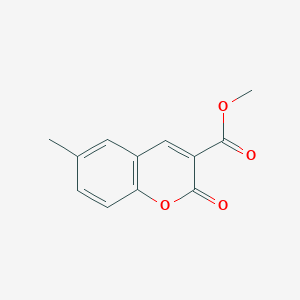
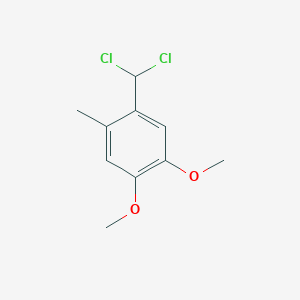
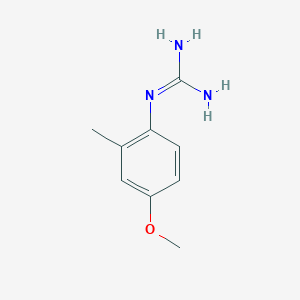

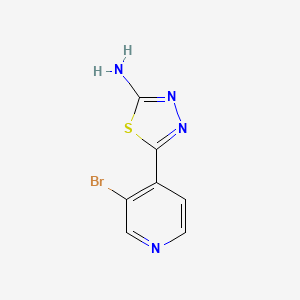
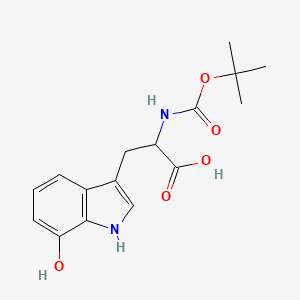
![2-[1-(4-Bromophenyl)-4-piperidyl]ethanol](/img/structure/B15336949.png)
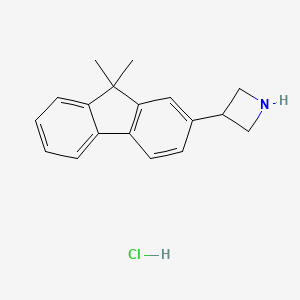
![Ethyl 7-Methoxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B15336959.png)
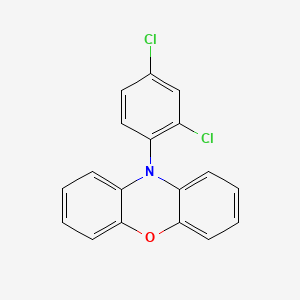
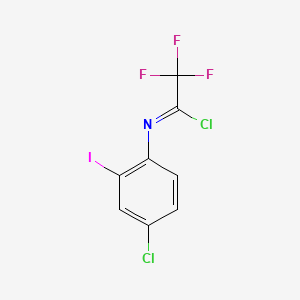
![3-Acetyl-7-methylimidazo[1,2-a]pyridine](/img/structure/B15336974.png)
![[[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene](/img/structure/B15336979.png)
